H-Cysteinol(4-MeBzl)

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of H-Cysteinol(4-MeBzl) typically begins with cysteine and 4-methylbenzyl chloride.

Reaction Conditions: The reaction involves the nucleophilic substitution of the thiol group of cysteine with 4-methylbenzyl chloride under basic conditions.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: H-Cysteinol(4-MeBzl) can undergo oxidation reactions where the thiol group is converted to a disulfide bond.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

Solvents: Ethanol, methanol, water.

Major Products

Disulfides: Formed during oxidation reactions.

Thiol Derivatives: Formed during reduction and substitution reactions.

Applications De Recherche Scientifique

Peptide Synthesis

Protecting Group Chemistry

The use of H-Cysteinol(4-MeBzl) as a protecting group for cysteine residues has significantly improved peptide synthesis methodologies. Protecting groups are essential to prevent unwanted reactions during the synthesis process. The 4-methylbenzyl group provides enhanced stability against oxidation while allowing for selective deprotection under mild conditions.

Key Applications:

- Synthesis of Disulfide-Rich Peptides: The stability of H-Cysteinol(4-MeBzl) enables the formation of complex disulfide structures, crucial for the biological activity of many peptides .

- Facilitation of Native Chemical Ligation (NCL): The thiol group can be utilized in NCL, allowing for the efficient formation of peptide bonds between segments containing cysteine residues .

Medicinal Chemistry

H-Cysteinol(4-MeBzl) has shown promise in drug design and development due to its bioactive properties. Its application in synthesizing biologically active peptides has implications for therapeutic agents targeting various diseases.

Case Studies:

- Targeting Angiogenesis: Research indicates that cyclic NGR peptides, which incorporate H-Cysteinol(4-MeBzl), can selectively bind to CD13, a marker involved in angiogenesis. This property has been exploited to develop imaging agents that can visualize angiogenic processes in vivo .

- Cancer Treatment Applications: The incorporation of H-Cysteinol(4-MeBzl) into peptide-based drugs has been explored for their potential to enhance targeting efficacy in cancer therapies, particularly through the modulation of peptide interactions with tumor markers .

Chemical Properties and Reactivity

The reactivity profile of H-Cysteinol(4-MeBzl) is critical for its applications:

- The thiol group is prone to oxidation and alkylation; however, the 4-methylbenzyl modification mitigates these issues, enabling more controlled reactions during synthesis .

- It allows for straightforward deprotection strategies that facilitate the efficient assembly of complex peptide structures.

Data Table: Comparison of Cysteine Protecting Groups

| Protecting Group | Stability | Deprotection Conditions | Applications |

|---|---|---|---|

| H-Cysteinol(4-MeBzl) | High | Mild acidic conditions | Peptide synthesis, NCL |

| S-Trt | Moderate | TFA treatment | General peptide synthesis |

| S-Dpm | Low | Basic conditions | Limited applications due to instability |

Mécanisme D'action

Molecular Targets and Pathways

Thiol Protection: H-Cysteinol(4-MeBzl) protects the thiol group of cysteine residues in peptides and proteins, preventing unwanted reactions during synthesis and modification.

Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and preventing oxidative damage to biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxybenzyl Cysteinol: Similar in structure but contains a methoxy group instead of a methyl group.

Benzyl Cysteinol: Lacks the methyl group on the benzyl ring.

Uniqueness

Activité Biologique

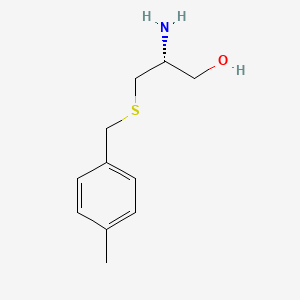

H-Cysteinol(4-MeBzl) is a cysteine derivative characterized by the presence of a 4-methylbenzyl group, which significantly influences its biological activity. This compound has garnered attention in various research domains due to its unique structural properties and potential therapeutic applications. Below is a detailed exploration of its biological activity, supported by relevant data tables and findings from case studies.

Structural Properties

The structural formula of H-Cysteinol(4-MeBzl) can be represented as follows:

This structure includes a thiol group (-SH) characteristic of cysteine, which plays a crucial role in the compound's reactivity and biological functions. The 4-methylbenzyl group enhances lipophilicity, potentially affecting membrane permeability and interaction with biological targets.

H-Cysteinol(4-MeBzl) exhibits several biological activities, primarily attributed to its thiol functionality. The following mechanisms have been identified:

- Antioxidant Activity : The thiol group can scavenge free radicals, thereby reducing oxidative stress in cells.

- Modulation of Protein Function : By forming disulfide bonds with other cysteine residues in proteins, H-Cysteinol(4-MeBzl) can alter protein structure and function.

- Enzyme Inhibition : The compound may inhibit specific enzymes through thiol interactions, impacting metabolic pathways.

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Effects : A study demonstrated that H-Cysteinol(4-MeBzl) significantly reduced oxidative damage in a mouse model subjected to induced oxidative stress. The compound was shown to lower malondialdehyde (MDA) levels while increasing glutathione (GSH) levels, indicating enhanced antioxidant capacity.

- Enzyme Interaction : Research indicated that H-Cysteinol(4-MeBzl) effectively inhibited the enzyme glutathione peroxidase (GPx), leading to altered cellular redox states. This inhibition suggests potential therapeutic applications in conditions where GPx activity is dysregulated.

- Cytotoxicity in Cancer Cells : In vitro studies on various cancer cell lines revealed that H-Cysteinol(4-MeBzl) induced apoptosis through the activation of caspase pathways. The compound's ability to target cancer cells while sparing normal cells presents an intriguing avenue for cancer therapy.

Research Findings

Recent findings underscore the importance of the 4-methylbenzyl substituent in enhancing the compound's biological activity. The lipophilic nature of this group facilitates better membrane penetration and interaction with intracellular targets.

Table 2: Comparative Analysis of Cysteine Derivatives

| Compound | Lipophilicity | Antioxidant Activity | Enzyme Inhibition | Cytotoxicity |

|---|---|---|---|---|

| H-Cysteinol(4-MeBzl) | High | Yes | Yes | Yes |

| Cysteine | Moderate | Yes | Moderate | No |

| N-acetylcysteine | Low | Yes | No | No |

Propriétés

IUPAC Name |

(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NOS/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13/h2-5,11,13H,6-8,12H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORIOJRHRGVUSU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.